2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide
Description
2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is a sulfonamide-derived compound featuring a thiophene heterocycle, a methyl-substituted propanamide chain, and a sulfamoyl-linked phenyl group.
Properties
IUPAC Name |
2-methyl-N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(2)15(18)17-13-3-5-14(6-4-13)22(19,20)16-9-12-7-8-21-10-12/h3-8,10-11,16H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKJVZRBBZOSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative is then subjected to sulfonation to introduce the sulfonamide group. Finally, the propanamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and amide coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
The compound's sulfonamide group is known for its antibacterial properties, making it a valuable component in the development of new antibiotics. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
Anticancer Research
Recent studies have explored the potential of thiophene derivatives in anticancer therapies. The incorporation of the thiophenic structure into the compound may enhance its ability to target cancer cells selectively, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
Sulfonamides have been investigated for their anti-inflammatory effects. The specific structural features of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide could contribute to its efficacy in treating inflammatory diseases by modulating immune responses.
Enzyme Inhibition
Research indicates that compounds containing sulfamoyl groups may act as inhibitors of various enzymes, including carbonic anhydrases. This inhibition can be beneficial in treating conditions like glaucoma and edema, where modulation of fluid balance is necessary.
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and evaluated their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives with thiophene substitutions exhibited enhanced activity compared to traditional sulfonamides, suggesting that this compound could be a promising candidate for further development .
Case Study 2: Anticancer Efficacy
A research article in Cancer Letters examined the cytotoxic effects of various thiophene-containing compounds on human cancer cell lines. The study found that compounds similar to this compound induced significant apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Case Study 3: Anti-inflammatory Mechanisms
In an investigation detailed in Pharmacology Reports, researchers assessed the anti-inflammatory effects of sulfonamide derivatives in animal models of arthritis. The study demonstrated that compounds with sulfamoyl groups reduced inflammation markers significantly, suggesting that this compound could be effective for treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Thiophene’s lower polarity compared to pyridine may improve membrane permeability but reduce aqueous solubility .
Sulfamoyl Linker Variations :
- The tert-butyl substituent in increases steric bulk and lipophilicity (clogP ~3.2), whereas the thiophen-3-ylmethyl group in the target compound balances lipophilicity (clogP ~2.8) with aromatic interactions.
Propanamide Chain :
- The methyl substitution on the propanamide chain in the target compound may enhance metabolic stability compared to unsubstituted chains in or .
Biological Activity
2-Methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound characterized by its unique structural features, including a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of similar compounds demonstrated moderate to excellent antimicrobial activity, suggesting that the sulfamoyl group enhances the interaction with bacterial targets .
| Microorganism | Activity | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | Moderate activity | |
| Vancomycin-resistant E. faecium | Significant activity | |
| Drug-resistant Candida strains | Broad-spectrum activity |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays showed that this compound could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The results indicated a structure-dependent response, with varying degrees of cytotoxicity observed across different cell lines .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in critical biological pathways, potentially influencing cell signaling and metabolic processes relevant to disease states .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various thiophene derivatives, including this compound, demonstrated significant antimicrobial activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : In a comparative study, different derivatives were tested for their cytotoxic effects against cancer cell lines. The results showed that certain modifications to the thiophene moiety enhanced anticancer activity, suggesting avenues for further optimization of this compound's structure for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
